molecular formula C14H8F2N2S2 B2400434 4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338408-51-8

4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole

Cat. No. B2400434
CAS RN: 338408-51-8
M. Wt: 306.35
InChI Key: MKODBEBGWALPBI-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities. In

Scientific Research Applications

Subheading: Antimicrobial Applications of Thiadiazole Derivatives

Several studies have focused on the antimicrobial properties of thiadiazole derivatives. Kariuki et al. (2022) discovered that a compound structurally similar to 4-(4-Fluorophenyl)-5-[(4-fluorophenyl)sulfanyl]-1,2,3-thiadiazole showed promising antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin (Kariuki, Mohamed, Abdel-Wahab, & El‐Hiti, 2022). Another study by Badiger et al. (2013) synthesized derivatives of thiadiazole and evaluated their antimicrobial efficacy, finding significant activity against various bacterial and fungal strains (Badiger, Mulla, Khazi, & Khazi, 2013).

Anticancer Potential

Subheading: Anticancer Properties of Thiadiazole Compounds

Research has also explored the anticancer potential of thiadiazole derivatives. For instance, Karki et al. (2011) synthesized novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, finding that some compounds exhibited strong cytotoxicity against leukemia cells, suggesting potential as chemotherapeutic agents (Karki, Panjamurthy, Kumar, Nambiar, Ramareddy, Chiruvella, & Raghavan, 2011). Yushyn et al. (2022) also studied a pyrazoline-bearing hybrid molecule with a thiadiazole core, revealing promising anticancer activity in vitro (Yushyn, Holota, & Lesyk, 2022).

Central Nervous System Activity

Subheading: CNS Impact of Thiadiazole Derivatives

Some thiadiazole derivatives have been studied for their effects on the central nervous system. Clerici et al. (2001) synthesized and evaluated a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, finding significant antidepressant and anxiolytic properties in some compounds (Clerici, Pocar, Guido, Loche, Perlini, & Brufani, 2001). Sharma et al. (2011) also reported antidepressant, anxiolytic, and anticonvulsant activities in newly synthesized 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, demonstrating their potential as CNS agents (Sharma, Misra, Sainy, & Chaturvedi, 2011).

properties

IUPAC Name

4-(4-fluorophenyl)-5-(4-fluorophenyl)sulfanylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2S2/c15-10-3-1-9(2-4-10)13-14(20-18-17-13)19-12-7-5-11(16)6-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKODBEBGWALPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)SC3=CC=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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